2,2,2-Trifluoro-1-[4-(trifluoromethyl)cyclohexyl]ethan-1-ol
Description
Properties
IUPAC Name |
2,2,2-trifluoro-1-[4-(trifluoromethyl)cyclohexyl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F6O/c10-8(11,12)6-3-1-5(2-4-6)7(16)9(13,14)15/h5-7,16H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDKWATKODUXRBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(C(F)(F)F)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Addition of Ruppert–Prakash Reagent to Aldehyde (General Procedure)
- Setup: Aldehyde substrate containing the 4-(trifluoromethyl)cyclohexyl moiety is dissolved in anhydrous THF and cooled to approximately -10 °C.
- Addition: TMSCF3 (1.2 equivalents) is added slowly to the cooled solution.
- Catalyst Addition: A catalytic amount of TBAF (1 mol%) in THF is added dropwise. This step may induce a strong exothermic reaction, so temperature control is critical.
- Stirring: The reaction mixture is stirred at room temperature for 3 to 16 hours until conversion to the silyl ether intermediate is complete, as monitored by thin-layer chromatography (TLC).
- Hydrolysis: Additional TBAF and water are added to hydrolyze the silyl ether, yielding the free trifluoroethanol product.
- Workup: The reaction mixture is evaporated to remove THF, dissolved in ethyl acetate, washed with water and brine, dried over sodium sulfate, and concentrated.
- Purification: The crude product is purified by silica gel chromatography to isolate pure this compound.
This procedure is adapted from protocols reported for similar trifluoroethanol derivatives and is considered robust and reproducible.
Alternative Synthetic Routes and Notes
- Two-Phase Base-Mediated Reactions: Some synthetic routes involve two-phase systems using aqueous bases (e.g., sodium hydroxide, potassium carbonate) with organic solvents like toluene or methylene chloride to facilitate intermediate transformations before final trifluoroethanol formation.
- Strong Base Deprotonation: In some cases, strong bases such as sodium hydride or potassium tert-butoxide in inert solvents (e.g., dimethylformamide, N-methylpyrrolidone) are used to generate reactive intermediates for subsequent trifluoromethylation steps.
- Photochemical Methods: Recent advances include photoinduced synthesis under violet LED irradiation in the presence of photocatalysts, providing an alternative mild route to trifluoroethyl ketones, which can be further reduced to trifluoroethanols.
- Exothermic Reaction Caution: The addition of TBAF to TMSCF3 and aldehydes is exothermic, requiring careful temperature control to avoid side reactions and ensure safety.
Summary Table of Preparation Conditions
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Substrate | 4-(Trifluoromethyl)cyclohexyl aldehyde | Prepared or commercially available |
| Trifluoromethylation reagent | TMSCF3 (1.2 equiv) | Ruppert–Prakash reagent |
| Catalyst/Base | TBAF (1 mol% initial, additional for hydrolysis) | Activates TMSCF3, hydrolyzes silyl ether |
| Solvent | Anhydrous THF | Maintains inert, aprotic environment |
| Temperature | -20 to -10 °C initially, then room temperature | Controls exothermicity |
| Reaction time | 3–16 hours | Monitored by TLC |
| Workup | Addition of water, extraction with EtOAc, drying | Purification by silica chromatography |
| Alternative solvents/bases | Toluene, methylene chloride; NaOH, K2CO3, NaH | For two-phase or strong base reactions |
| Photochemical method | DMSO, 427 nm LED, photocatalyst (4DPAIPN) | Mild, novel approach for related ketones |
Research Findings and Yield Data
- The Ruppert–Prakash reagent addition method yields trifluoroethanol derivatives with high efficiency, often exceeding 90% isolated yield under optimized conditions.
- The reaction tolerates various functional groups on the aldehyde substrate, including nitro, allyloxy, and propargyloxy substituents, indicating robustness and versatility.
- Photochemical routes offer complementary methods with mild conditions and good selectivity but require specialized equipment and photocatalysts.
- Two-phase base-mediated processes provide alternative synthetic pathways for intermediates related to the target compound, useful in multi-step syntheses.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-1-[4-(trifluoromethyl)cyclohexyl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: Further reduction can lead to the formation of the corresponding alkane.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the trifluoromethyl groups.
Major Products Formed
Oxidation: 2,2,2-Trifluoro-1-(4-trifluoromethyl)cyclohexanone.
Reduction: 2,2,2-Trifluoro-1-(4-trifluoromethyl)cyclohexane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2,2-Trifluoro-1-[4-(trifluoromethyl)cyclohexyl]ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs with improved metabolic stability and bioavailability.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-[4-(trifluoromethyl)cyclohexyl]ethan-1-ol is largely dependent on its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Aromatic vs. Aliphatic Substituents
- 2,2,2-Trifluoro-1-[4-(trifluoromethyl)phenyl]ethanol (CAS 244,13797, C₉H₆F₆O) : Replaces the cyclohexyl group with a phenyl ring. The aromatic system enhances π-π stacking interactions but reduces conformational flexibility compared to the cyclohexyl analog. Higher melting points expected due to crystalline packing (e.g., analogs like 2,2,2-trifluoro-1-(naphthalen-2-yl)ethan-1-ol melt at ~95–97°C ).
- 2,2,2-Trifluoro-1-(4-phenoxyphenyl)ethan-1-ol (CAS 70783-33-4) : Incorporates a phenoxy group, increasing electron-withdrawing effects and polarity. Likely exhibits higher solubility in polar solvents compared to the cyclohexyl derivative.
- 2,2,2-Trifluoro-1-furan-2-yl-ethanol (CAS 70783-48-1, C₆H₅F₃O₂) : Heterocyclic furan substituent introduces oxygen lone pairs, enhancing hydrogen bonding and reactivity in nucleophilic substitutions.
Aliphatic Substituents
Physicochemical Properties
*Boiling points estimated based on structural analogs.
Q & A
Basic Research Questions
Q. What synthetic routes are most effective for preparing 2,2,2-Trifluoro-1-[4-(trifluoromethyl)cyclohexyl]ethan-1-ol, and how can purity be optimized?
- Methodology : The compound is likely synthesized via reduction of its ketone precursor, 2,2,2-trifluoro-1-[4-(trifluoromethyl)cyclohexyl]ethan-1-one. Catalytic hydrogenation (e.g., Pd/C with H₂) or borohydride-based reduction (NaBH₄ in THF/MeOH) are common methods. Purity can be enhanced using flash column chromatography with hexane/ethyl acetate gradients (90:10 to 98:2) . Fluorinated intermediates may require inert conditions to prevent decomposition.
Q. How should researchers characterize the structure and stereochemistry of this compound?
- Methodology : Use a combination of:
- ¹⁹F NMR : To confirm trifluoromethyl group positions and electronic environments.
- ¹H/¹³C NMR : To resolve cyclohexyl ring conformations and hydroxyl proton coupling.
- X-ray crystallography : For absolute stereochemical assignment, particularly if the cyclohexyl group introduces chirality .
- High-resolution mass spectrometry (HRMS) : To verify molecular formula (C₉H₁₀F₆O).
Q. What solvent systems are optimal for handling this fluorinated alcohol in reactions?
- Methodology : Fluorinated alcohols often exhibit limited solubility in polar protic solvents. Test mixtures like CHCl₃/THF (4:1 v/v) or dichloromethane (DCM) with 1–5% EtOAc, as used in N-heterocyclic carbene (NHC)-catalyzed annulations . For chromatography, hexane/EtOAC (98:2 to 90:10) effectively separate fluorinated byproducts .
Advanced Research Questions
Q. How do the electron-withdrawing trifluoromethyl groups influence the compound’s reactivity in nucleophilic substitutions or oxidations?
- Methodology : The -CF₃ groups reduce electron density at the hydroxyl-bearing carbon, potentially hindering nucleophilic attack. Kinetic studies using oxidizing agents (e.g., Jones reagent) or SN2 conditions (e.g., SOCl₂ for chloride substitution) can quantify reactivity. Compare with non-fluorinated analogs (e.g., cyclohexanol derivatives) to isolate electronic effects .
Q. Can this compound serve as a monomer for hyperbranched polymers, and how does its structure affect polymer properties?
- Methodology : Fluorinated alcohols are used in acid-catalyzed polycondensation (e.g., trifluoromethanesulfonic acid at 30°C for 36 hours). The cyclohexyl group may enhance thermal stability and rigidity, while -CF₃ groups improve hydrophobicity. Characterize polymers via GPC for molecular weight and DSC for glass transition temperature (Tg) .
Q. What computational strategies predict the compound’s stability and interaction with biomolecules?
- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model:
- Conformational energy barriers : Due to cyclohexyl ring puckering.
- Hydrogen-bonding potential : Between the hydroxyl group and protein active sites.
- Fukui indices : To identify electrophilic/nucleophilic sites for reaction planning .
Q. How can researchers resolve contradictions between experimental NMR data and computational predictions?
- Methodology :
- Solvent effects : Simulate NMR shifts with explicit solvent models (e.g., PCM for CHCl₃).
- Dynamic effects : Use molecular dynamics (MD) to account for ring-flipping in the cyclohexyl group.
- Cross-validation : Compare with structurally related compounds (e.g., 2,2,2-Trifluoro-1-[4-(trifluoromethyl)phenyl]ethanol) .
Methodological Challenges and Solutions
Q. What safety precautions are critical when handling this compound?
- Methodology :
- PPE : Wear nitrile gloves, safety goggles, and fluoropolymer-coated lab coats to resist solvent penetration.
- Ventilation : Use fume hoods for reactions involving volatile fluorinated intermediates.
- Waste disposal : Segregate fluorinated waste and consult specialized disposal services due to potential environmental persistence .
Q. How can enantiomers of this compound be resolved if the cyclohexyl group introduces chirality?
- Methodology :
- Chiral chromatography : Use cellulose-based columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases.
- Derivatization : Convert the alcohol to a carbamate or ester with a chiral resolving agent (e.g., (R)-α-methylbenzyl isocyanate) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
